N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE
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Overview
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE typically involves the reaction of bicyclo[2.2.1]heptane derivatives with ethylbenzamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROACETAMIDE
- N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-METHYLCYCLOHEXAN-1-AMINE
Uniqueness
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE is unique due to its specific bicyclic structure and ethoxybenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-16-8-6-14(7-9-16)18(20)19-12(2)17-11-13-4-5-15(17)10-13/h6-9,12-13,15,17H,3-5,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITAKVTZYVRZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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